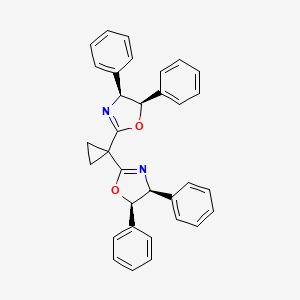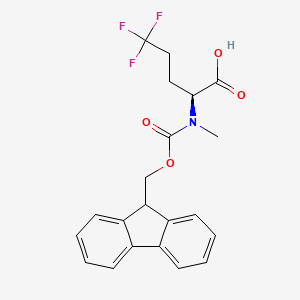
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene
Descripción general
Descripción
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene is a useful research compound. Its molecular formula is C28H22 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocompatible Nanoparticles for Cell Imaging : Homopolymers synthesized from this compound demonstrate good biocompatibility and dispersibility, making them suitable for cell imaging studies, particularly with HeLa cells (Ma et al., 2014).
Photochemistry Applications : Research on the synthesis and photochemistry of related compounds has revealed insights into intramolecular photocycloaddition reactions, which could have implications for organic synthesis and photochemical applications (Škorić et al., 2003).
Catalysis in Organic Synthesis : Studies have shown that ruthenium complexes can catalyze the self metathesis of vinyltrimethylsilane, a process potentially valuable in organic synthesis (Marciniec et al., 1994).
Light-Emitting Materials : The compound has been used to develop white-light-emitting ion gels with multistimuli-responsive properties. These materials can change color in response to changes in pH, temperature, or solvent, offering potential applications in sensors, probes, and light-emitting materials (Tang et al., 2020).
Cancer Treatment Research : Certain nanoparticles derived from the compound have been shown to effectively kill HeLa cells and inhibit tumor growth, demonstrating low dark toxicity and excellent biocompatibility. This suggests potential applications in cancer treatment (Yang et al., 2018).
Tuning Optical and Electronic Properties : The optical and electronic properties of poly(4,4'-triphenylamine vinylene)s, with pendant phenylethynyl and 3-pyridylethynyl substituents, can be fine-tuned for improved applications by post-modification reactions (Grigoras et al., 2015).
Explosive Detection : Block copolymers incorporating the compound have been used to create probes for detecting picric acid, an explosive, by exploiting the high aggregation-induced emission of these materials (Rasheed et al., 2019).
Environmental Remediation : Anaerobic bacteria can detoxify groundwater contaminated with vinyl chloride, generating biomass, ethene, and inorganic chloride. This process can be beneficial for treating contaminated subsurface environments and drinking-water reservoirs (He et al., 2003).
Propiedades
IUPAC Name |
1-ethenyl-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-2-22-18-20-26(21-19-22)28(25-16-10-5-11-17-25)27(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h2-21H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXVOUZXBSOCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B8180997.png)
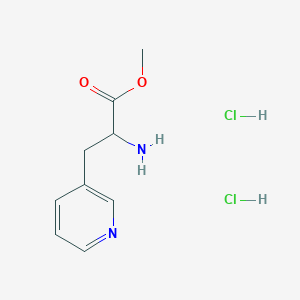
![6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-dicarboxaldehyde](/img/structure/B8181002.png)
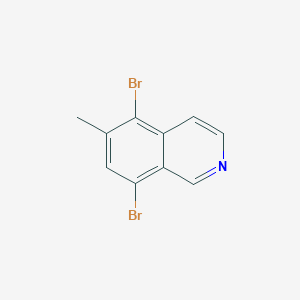
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8181031.png)

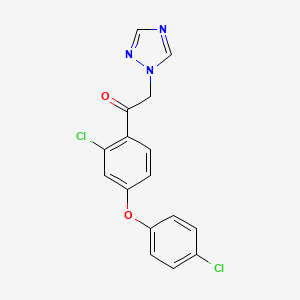
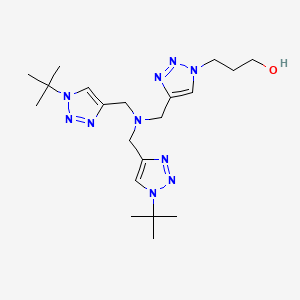
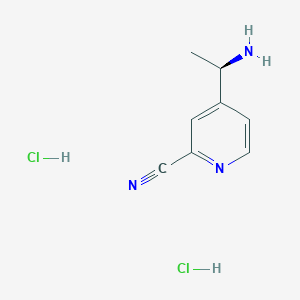
![(3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8181069.png)


